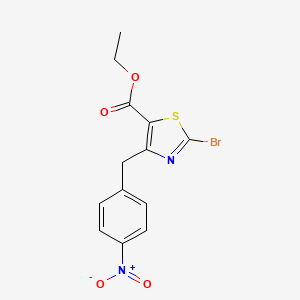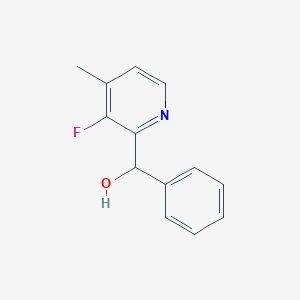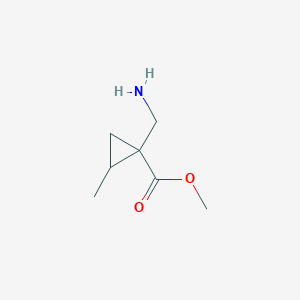
(2-Ethylfuran-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylfuran-3-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol This compound features a furan ring substituted with an ethyl group at the 2-position and a phenylmethanol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylfuran-3-yl)(phenyl)methanol typically involves the reaction of 2-ethylfuran with benzaldehyde in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure the process is economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethylfuran-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: (2-Ethylfuran-3-yl)(phenyl)methanone.
Reduction: this compound.
Substitution: Nitro-substituted derivatives of the phenyl ring.
Applications De Recherche Scientifique
(2-Ethylfuran-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrially relevant compounds.
Mécanisme D'action
The mechanism by which (2-Ethylfuran-3-yl)(phenyl)methanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan and phenyl rings. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
(2-Methylfuran-3-yl)(phenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Ethylfuran-3-yl)(p-tolyl)methanol: Similar structure but with a tolyl group instead of a phenyl group.
(2-Ethylfuran-3-yl)(4-chlorophenyl)methanol: Similar structure but with a chlorophenyl group instead of a phenyl group.
Uniqueness: (2-Ethylfuran-3-yl)(phenyl)methanol is unique due to the specific combination of the furan ring with an ethyl group and a phenylmethanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(2-ethylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2/c1-2-12-11(8-9-15-12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
Clé InChI |
QSBKGEPVUJELIN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CO1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)

![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)






![{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene](/img/structure/B13080993.png)
